molecular formula C9H8N2 B1205038 2-Methyl-1,5-naphthyridine CAS No. 7675-32-3

2-Methyl-1,5-naphthyridine

Cat. No. B1205038
CAS RN: 7675-32-3
M. Wt: 144.17 g/mol
InChI Key: KIWHWEDXEGNASX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1,5-naphthyridine derivatives and related compounds involves several innovative approaches. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine has been synthesized from 2-methylpyrazine through a multi-step reaction involving condensation, elimination, addition, and protection group strategies, confirmed by 1H-NMR, 13C-NMR, elemental analysis, and MS (Teng Da-wei, 2010). Additionally, a catalyst-free, pseudo-five-component synthesis in water has been developed for 1,2-dihydro[1,6]naphthyridines, highlighting a green chemistry approach (C. Mukhopadhyay, Paramita Das, R. Butcher, 2011).

Molecular Structure Analysis

The molecular structure and electronic properties of 2-Methyl-1,5-naphthyridine derivatives have been extensively studied. For instance, DFT calculations, electronic structure, and NLO analysis have been performed for novel derivatives, showing detailed insights into their geometric and electronic configurations (S. A. Halim, M. Ibrahim, 2017).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, leading to a wide range of derivatives with interesting properties. Silver-catalyzed tandem synthesis has been utilized for the efficient construction of highly functionalized naphthyridines, demonstrating the versatility of these compounds in chemical synthesis (A. Verma et al., 2013).

Physical Properties Analysis

The physical properties of 2-Methyl-1,5-naphthyridine and its derivatives, such as thermal stability and phase transition temperatures, have been characterized, showing their robustness and potential for various applications (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are closely related to their molecular structure, with functionalities affecting their reactivity, electronic properties, and potential applications in organic electronics and photonics. The synthesis and properties of ruthenium (II) complexes bearing 1,8-naphthyridine ligands, for example, highlight the utility of these compounds in coordination chemistry and materials science (T. Koizumi, Takashi Tomon, Koji Tanaka, 2005).

Scientific Research Applications

1. Synthesis and Catalysis

2-Methyl-1,5-naphthyridine is involved in various synthetic processes. For example, it has been used in the synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium, highlighting an eco-friendly approach to naphthyridine synthesis (Mukhopadhyay et al., 2011). Additionally, its role in the asymmetric ruthenium-catalyzed hydrogenation of naphthyridine derivatives, leading to the creation of chiral 1,5-diaza-cis-decalins, demonstrates its importance in enantioselective synthesis (Zhang et al., 2015).

2. Material Chemistry and Ligand Design

In material chemistry, 2-Methyl-1,5-naphthyridine has been employed as a linker in the construction of bridging ligands and their corresponding Ru(II) complexes, showcasing its utility in the design of complex inorganic molecules (Singh & Thummel, 2009).

3. Fluorescence and Photonics

Its derivatives have been synthesized with unique structures, displaying red-fluorescence emissions and two-photon absorption, highlighting its potential in the field of photonics and as fluorescent probes (Li et al., 2012).

4. Biological Interactions and DNA Binding

2-Methyl-1,5-naphthyridine derivatives have shown significant effects on binding affinity to cytosine opposite an AP site in DNA duplexes, suggesting their potential use in studying DNA interactions and possibly in drug design (Sato et al., 2009).

Safety And Hazards

2-Methyl-1,5-naphthyridine is classified as Acute toxicity, Oral (Category 4), H302 and Serious eye damage (Category 1), H318 . The safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

1,8-Naphthyridines, a class of compounds that includes 2-Methyl-1,5-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applications in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest to the synthetic community .

properties

IUPAC Name

2-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHWEDXEGNASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343323
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,5-naphthyridine

CAS RN

7675-32-3
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,5-naphthyridine
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Synthesis routes and methods I

Procedure details

A mixture of 6-methylpyridin-3-amine (8-1) (4.8 g, 44.4 mmol) and propane-1,2,3-triol (20 g, 222 mmol) in 5 mL of H2O was stirred at room temperature for 5 min, then concentrated H2SO4 (47 g, 488 mmol) was added dropwise within 20 min at room temperature. After addition, the reaction mixture was stirred at 150° C. for 30 min. After cooled to room temperature, the mixture was poured into water, adjusted with 6 N NaOH to pH 13, then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (2.9 g). MS: 145 (M+1)+.
Quantity
4.8 g
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reactant
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20 g
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5 mL
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47 g
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Synthesis routes and methods II

Procedure details

A mixture of concentrated sulfuric acid (14 mL), boric acid (1.55 g, 39 mmol), sodium m-nitrobenzenesulfonate (11.30 g, 50 mmol), and iron sulfate heptahydrate (0.90 g, 3.23 mmol) was stirred at room temperature. Glycerol (8 mL) was added to the mixture followed by 3-amino-6-picoline (2.79 g, 25 mmol) and water (14 mL). The mixture was heated at 135° C. for 18 h. The reaction mixture was cooled to room temperature, basified using 4 N aqueous sodium hydroxide to pH 8, and extracted with EtOAc (50 mL×3). The organic extracts were combined, concentrated, and the residue was purified by column chromatography to afford 2-methyl-1,5-naphthyridine (2.01 g) as a light brown crystalline solid. MS (ESI): m/z 145 [M+H]+. See, e.g., J. Med. Chem. 2004, 47, 4494-4506.
Quantity
14 mL
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reactant
Reaction Step One
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1.55 g
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reactant
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11.3 g
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reactant
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0.9 g
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catalyst
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2.79 g
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14 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Rapoport, AD Batcho - The Journal of Organic Chemistry, 1963 - ACS Publications
Fig. 1.—Ultraviolet absorption spectra of 1, 5-naphthyridine (I) and 1, 7-naphthyridine (II) in methanol. developed by considering the differences in basicity and polarity between the …
Number of citations: 70 pubs.acs.org
AA Goldberg, RS Theobald… - Journal of the Chemical …, 1954 - pubs.rsc.org
… -2-methyl-1 : 5-naphthyridine and reaction of the latter with 4-amino- 1 -diet hylaminopent ane yielded 4- (&diethylamino- 1-met hylbut ylamino)-6methoxy-2-methyl-1 : 5-naphthyridine. …
Number of citations: 10 pubs.rsc.org
F Gellibert, J Woolven, MH Fouchet… - Journal of medicinal …, 2004 - ACS Publications
Optimization of the screening hit 1 led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives, which are potent and selective inhibitors of the …
Number of citations: 210 pubs.acs.org
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
RM Titkova, AS Elina - Chemistry of Heterocyclic Compounds, 1973 - Springer
The oxidation of 2-methyl-1,5-naphthyridine and its di-N-oxide has yielded 1,5-naphthyridine-1-carboxylic acid and its di-N-oxide, and the di-N-oxide of 1,5-naphthyridine-2-…
Number of citations: 3 link.springer.com
Y Wang, Y Liu, G Xie, J Chen, P Li… - ACS Applied Materials …, 2022 - ACS Publications
Here, a highly luminescent, stable, and visible-transparent organic–inorganic hybrid film was in situ synthesized in a siloxane-polyether (di-ureasil) sol–gel process by dissolving a 4-…
Number of citations: 13 pubs.acs.org
A Weisz, IC James, EP Mazzola, CD Ridge… - Food Additives & …, 2018 - Taylor & Francis
The present work reports the identification and characterization of a contaminant, 2-(2ʹ-(1,5-naphthyridinyl))-1,3-indanedione (1ʹ,5ʹ-naphthyridinophthalone, 1,5NP), in the color …
Number of citations: 5 www.tandfonline.com
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org
Y Wang, P Gawryszewska-Wilczynsk… - Science China …, 2020 - Science China Press
Number of citations: 38

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